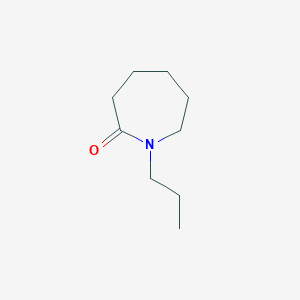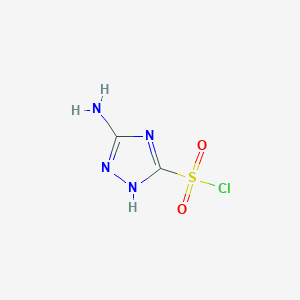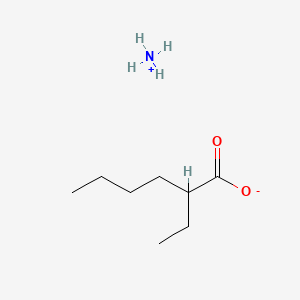
Hexanoic acid, 2-ethyl-, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 2-ethyl-, ammonium salt is an organometallic compound with the molecular formula C₈H₁₉NO₂. It is commonly used in various industrial applications due to its unique chemical properties. This compound is a salt formed from 2-ethylhexanoic acid and ammonium hydroxide. It is known for its role as a catalyst in organic reactions and as a precursor in the synthesis of other chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanoic acid, 2-ethyl-, ammonium salt can be synthesized through the reaction of 2-ethylhexanoic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium at temperatures ranging from 20°C to 65°C. The reaction time can vary from 20 to 60 minutes, depending on the desired yield and purity .
Industrial Production Methods: In industrial settings, the production of ammonium 2-ethylhexanoate often involves the use of electrochemical methods. One such method includes the reaction of metals with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive. This process is carried out in an electrolyzer, where the metal is introduced as an anode .
Analyse Des Réactions Chimiques
Types of Reactions: Hexanoic acid, 2-ethyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylates
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanoic acid, 2-ethyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of ammonium 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of intermediate complexes, which lower the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymerization reactions, it helps in the formation of polymer chains by stabilizing the reactive intermediates .
Comparaison Avec Des Composés Similaires
- Nickel 2-ethylhexanoate
- Barium 2-ethylhexanoate
- Lead 2-ethylhexanoate
Comparison: Hexanoic acid, 2-ethyl-, ammonium salt is unique due to its ammonium cation, which imparts different solubility and reactivity properties compared to its metal counterparts. For instance, nickel 2-ethylhexanoate is primarily used as a catalyst in cracking heavy hydrocarbons, while ammonium 2-ethylhexanoate is more versatile in its applications across various fields .
Propriétés
Formule moléculaire |
C8H19NO2 |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
azanium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3 |
Clé InChI |
JQQFHYGWOCWHFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one](/img/structure/B8677283.png)

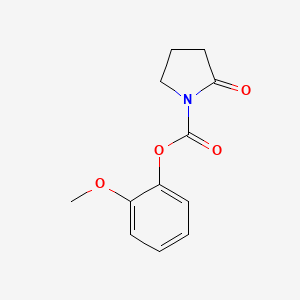
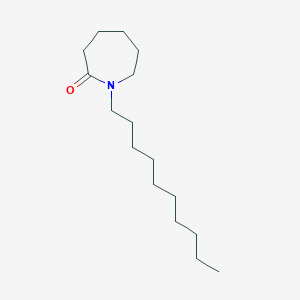


![Bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylic acid](/img/structure/B8677351.png)

![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)


